5-(hydroxymethyl)imidazolidine-2,4-dione
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Overview
Description
5-(hydroxymethyl)imidazolidine-2,4-dione is a heterocyclic compound that contains an imidazolidine ring with hydroxymethyl and dione functional groups. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both hydroxymethyl and dione groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
5-(hydroxymethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.
Safety and Hazards
The safety information for “5-(hydroxymethyl)imidazolidine-2,4-dione” indicates that it has the GHS07 signal word “Warning” and the hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary targets of 5-(hydroxymethyl)imidazolidine-2,4-dione are Tankyrases (TNKS) . TNKS are proteins that belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
This compound interacts with its targets, the TNKS, by inhibiting their function . The structural dual-inhibitory mechanism of this compound is yet to be fully explored . It has been found that conserved residues such as gly1185 and ile1224 in tnks-1 and phe1035 and pro1034 in tnks-2 are crucial mediators of the dual binding mechanism of this compound .
Biochemical Pathways
The inhibition of TNKS affects the Wnt β-catenin pathway . This pathway is crucial for cell growth and differentiation, and its dysregulation can lead to various diseases, including cancer . By inhibiting TNKS, this compound can potentially disrupt the Wnt β-catenin pathway, thereby affecting cell proliferation and growth .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on TNKS . By inhibiting TNKS, this compound can disrupt the Wnt β-catenin pathway, potentially leading to decreased cell proliferation and growth . This could have therapeutic implications, particularly in the context of cancer treatment .
Biochemical Analysis
Biochemical Properties
5-(Hydroxymethyl)imidazolidine-2,4-dione is an analog of d-serine and is immobilized on activated carbon to produce filtration media
Cellular Effects
It is known to be effective for the treatment of tuberculosis , suggesting that it may have significant effects on bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)imidazolidine-2,4-dione typically involves the reaction of glycine with formaldehyde and urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. The general reaction conditions include:
Reactants: Glycine, formaldehyde, urea
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reactants and catalysts but utilizes a continuous flow system to maintain optimal reaction conditions and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The dione groups can be reduced to form hydroxyl groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(carboxymethyl)imidazolidine-2,4-dione.
Reduction: Formation of 5-(hydroxymethyl)imidazolidine-2,4-diol.
Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethylimidazolidine-2,4-dione: Known for its use as a preservative and antimicrobial agent.
5-methyl-5-(4-oxo-3H-quinazolin-2-yl)phenylimidazolidine-2,4-dione: Studied for its dual-targeting properties in cancer therapy.
5-phenylimidazolidine-2,4-dione: Investigated for its anticonvulsant and antibacterial activities.
Uniqueness
5-(hydroxymethyl)imidazolidine-2,4-dione is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and allows for further functionalization
Properties
CAS No. |
67337-74-0 |
---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
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